2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
Description
2-(3,4-Dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide is a hydrazone derivative characterized by a central acetohydrazide backbone substituted with a 3,4-dimethylphenoxy group and an (E)-configured phenylmethylidene moiety. The compound’s structure enables diverse interactions with biological targets, making it a candidate for pharmacological studies. Its synthesis typically involves the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with benzaldehyde derivatives under acidic conditions, followed by characterization via spectroscopic methods (e.g., NMR, FTIR, and mass spectrometry) .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-8-9-16(10-14(13)2)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11- |
InChI Key |
GWQMAAFAFCEWTA-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of a Schiff base, where the hydrazide group reacts with the aldehyde group to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: :
Comparison with Similar Compounds
The following analysis compares 2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide with structurally related acetohydrazide derivatives, focusing on substituent effects, synthesis, physical properties, and biological activities.
Structural and Substituent Variations
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) enhance lipophilicity and bioavailability, as seen in compound 5d (3,4-dimethoxy), which showed moderate antiproliferative activity .
- Electron-withdrawing groups (e.g., nitro, chloro) improve receptor binding in some cases. For example, 4a (3,4-dichloro) demonstrated cytotoxicity against glioma cells .
Physical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
